molecular formula C12H6O3S2 B8636643 Benzo[1,5-b']dithiophene-4,8-dione, 2-acetyl-

Benzo[1,5-b']dithiophene-4,8-dione, 2-acetyl-

Cat. No.: B8636643
M. Wt: 262.3 g/mol
InChI Key: MMYDGBHMGKVWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[1,5-b']dithiophene-4,8-dione, 2-acetyl- is a useful research compound. Its molecular formula is C12H6O3S2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[1,5-b']dithiophene-4,8-dione, 2-acetyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[1,5-b']dithiophene-4,8-dione, 2-acetyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H6O3S2

Molecular Weight

262.3 g/mol

IUPAC Name

2-acetylthieno[2,3-f][1]benzothiole-4,8-dione

InChI

InChI=1S/C12H6O3S2/c1-5(13)8-4-7-10(15)11-6(2-3-16-11)9(14)12(7)17-8/h2-4H,1H3

InChI Key

MMYDGBHMGKVWDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)C(=O)C3=C(C2=O)SC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of crude 8 (7.5 g) in HOAc (30 mL) was added CrO3 (5.7 g, 57 mmol). After stirring for 1 h, i-PrOH (20 mL) and CHCl3 (300 mL) were added and stirred for 30 min. The resulting solution was poured into ice water, and the aqueous layer was extracted with CHCl3 three times. The combined extracts were dried over anhydrous MgSO4 and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, CHCl3) to give 9 (mp 223-225° C.) in a 45% yield. IR (KBr) 1650, 1670 (C═O) cm−1; 1H NMR (CDCl3) δ 2.67 (s, 3H, CH3), 7.68 (d, J=5.1 Hz, 1H, H-7), 7.74 (d, J=5.1 Hz, 1H, H-6), 8.12 (s, 1H, H-3); 13C NMR (CDCl3): δ 26.9 (C-2-CH3), 126.9 (C-7), 129.4 (C-3), 134.3 (C-6), 170.0 (C-4), 174.4 (C-8), 190.7 (C-2-C═O); MS m/z 262 (M+); Anal. (C12H6O3S2) C, H.
Name
8
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
CrO3
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
45%

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